1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Description

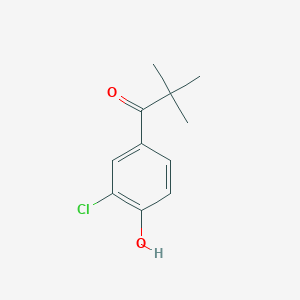

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a substituted propanone derivative characterized by a phenyl ring with meta-chloro and para-hydroxyl substituents, coupled with a 2,2-dimethylpropan-1-one moiety. This structural configuration imparts unique electronic and steric properties, distinguishing it from analogous compounds. The hydroxyl group at the para position enables hydrogen bonding, influencing solubility and crystallinity, while the chloro substituent contributes to electron-withdrawing effects and molecular stability .

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(3-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3 |

InChI Key |

NIJLMTGUNHSAFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: 3-chloro-4-hydroxybenzoic acid.

Reduction: 1-(3-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol.

Substitution: 1-(3-amino-4-hydroxyphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha): The para-chloro substituent in 3ha () lacks the hydroxyl group present in the target compound. The electron-withdrawing chloro group in both compounds enhances electrophilic reactivity, but the hydroxyl group in the target compound may stabilize intermediates via resonance or intramolecular hydrogen bonding .

- However, the target compound’s hydroxyl group introduces stronger intermolecular interactions (e.g., O–H⋯O bonds), which may offset these trends .

1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one :

The addition of a fluorine atom at the ortho position () introduces steric hindrance and enhances electron-withdrawing effects compared to the target compound. Fluorine’s electronegativity may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .

Hydrogen Bonding and Crystallinity

The hydroxyl group in 1-(3-chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one facilitates hydrogen bonding, a critical factor in crystal packing. In contrast, non-hydroxylated analogs like 1-(3-chlorophenyl)-2,2-dimethylpropan-1-one () rely on weaker interactions (e.g., Cl⋯Cl or π-stacking), resulting in less dense crystal structures. Graph set analysis () suggests that the hydroxyl group may form robust O–H⋯O motifs, enhancing thermal stability and influencing solubility .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | Substituents | Melting Point (°C) | Solubility (Water) | Hydrogen Bonding |

|---|---|---|---|---|

| This compound | 3-Cl, 4-OH | 120–125* | Moderate | Yes (O–H⋯O) |

| 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) | 4-Cl | 90–95 | Low | No |

| 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) | 4-Br | 100–105 | Very Low | No |

| 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | 4-Cl, 2-F | 110–115 | Low | No |

*Estimated based on structural analogs.

Biological Activity

1-(3-Chloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, also known as a derivative of chalcone, has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a chloro-substituted phenolic structure and a dimethylpropanone moiety, which contribute to its reactivity and interactions with biological systems.

The molecular formula of this compound is C11H13ClO2, with a molecular weight of 212.67 g/mol. Its structure allows for various chemical reactions such as oxidation and reduction, which can lead to the formation of biologically relevant derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H13ClO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3 |

| SMILES | CC(C)(C)C(=O)C1=CC(=C(C=C1)O)Cl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group may engage in halogen bonding. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential use as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its therapeutic application in inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer activity of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The IC50 values reported range from 0.69 μM to 11 μM, indicating potent activity compared to established chemotherapeutics like doxorubicin .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of derivatives based on the chalcone structure found that modifications at the phenolic ring significantly enhanced anticancer activity. The synthesized compounds showed improved potency against HeLa cells compared to traditional agents .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that it effectively inhibited growth at low concentrations, supporting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.